3'-(O-Methyl)inosine
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Overview
Description
3’-(O-Methyl)inosine is a purine nucleoside analog, which means it is structurally similar to naturally occurring nucleosides but has been chemically modified.
Preparation Methods
The synthesis of 3’-(O-Methyl)inosine typically involves the methylation of inosine at the 3’ position. This can be achieved through various synthetic routes, including the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
3’-(O-Methyl)inosine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, further modifying its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-(O-Methyl)inosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: This compound is employed in the study of nucleic acid metabolism and the role of modified nucleosides in biological processes.
Medicine: 3’-(O-Methyl)inosine has shown potential in antiviral and antitumor research, particularly in targeting indolent lymphoid malignancies.
Industry: It is used in the development of pharmaceuticals and other biomedical products.
Mechanism of Action
The mechanism of action of 3’-(O-Methyl)inosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. This interference can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound may also act as an agonist of nerve growth factor-activated protein kinase, promoting axon growth and nerve regeneration .
Comparison with Similar Compounds
3’-(O-Methyl)inosine is unique among purine nucleoside analogs due to its specific methylation at the 3’ position. Similar compounds include:
Inosine: A naturally occurring nucleoside involved in purine metabolism and RNA editing.
2’-Deoxyinosine:
3’-Deoxyinosine: A compound similar to 3’-(O-Methyl)inosine but lacking the hydroxyl group at the 3’ position, which can affect its biological activity.
These compounds share structural similarities but differ in their specific modifications and biological activities, highlighting the unique properties of 3’-(O-Methyl)inosine .
Properties
IUPAC Name |
9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDBVMGRKZFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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